1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

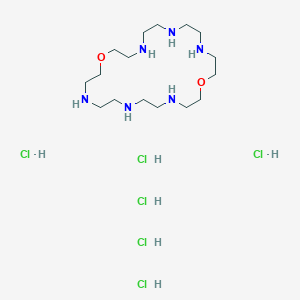

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride is a chemical compound with the molecular formula C16H44Cl6N6O2. It is a cyclic compound containing multiple nitrogen atoms, which makes it a polyamine. This compound is known for its unique structure, which includes both oxygen and nitrogen atoms within a large ring system. It is often used in various scientific research applications due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride typically involves the cyclization of linear precursors containing both oxygen and nitrogen atoms. One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid under controlled conditions to form the desired cyclic structure. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their potential catalytic properties and other chemical behaviors.

Biology: The compound is investigated for its potential use in biological systems, particularly in the study of enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as ligands, binding to metal ions and stabilizing them in solution. This property is particularly useful in catalysis, where the compound can facilitate various chemical reactions by stabilizing reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

1,4,7,10,13,16-Hexaazacyclooctadecane: Another polyamine with a similar structure but different ring size.

1,4,8,11-Tetraazacyclotetradecane: A smaller cyclic polyamine with fewer nitrogen atoms.

1,4,7-Triazacyclononane: A smaller ring system with three nitrogen atoms.

Uniqueness

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride is unique due to its large ring size and the presence of both oxygen and nitrogen atoms within the ring. This structure allows it to form highly stable complexes with metal ions, making it particularly useful in coordination chemistry and catalysis. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Biological Activity

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride (CAS No. 126875-53-4) is a complex organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.

Molecular Structure

The molecular formula of this compound is C16H44Cl6N6O2. It features a unique cyclic structure that incorporates both oxygen and nitrogen atoms.

| Property | Value |

|---|---|

| Molecular Weight | 565.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Research indicates that it may function as a ligand for certain receptors and enzymes, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For instance:

- Bacterial Inhibition : In vitro studies demonstrated that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound also shows antifungal effects against common strains such as Candida albicans.

Cytotoxicity

Research has indicated varying levels of cytotoxicity in different cell lines:

- Cancer Cell Lines : Preliminary studies suggest potential anticancer activity; however, further investigation is necessary to determine specific mechanisms and efficacy.

- Normal Cell Lines : The compound's effects on normal cells are less understood but warrant investigation to assess safety profiles.

Study 1: Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial efficacy of this compound:

- Objective : To evaluate its effectiveness against Staphylococcus aureus.

- Method : Agar diffusion method was employed.

- Results : The compound exhibited a significant zone of inhibition compared to control groups.

Study 2: Cytotoxic Effects on Cancer Cells

A study aimed at assessing the cytotoxic effects on human breast cancer cells (MCF-7):

- Objective : To determine IC50 values.

- Method : MTT assay was used.

- Results : The IC50 value was found to be within a promising range for further development.

Properties

CAS No. |

126875-53-4 |

|---|---|

Molecular Formula |

C16H39ClN6O2 |

Molecular Weight |

383.0 g/mol |

IUPAC Name |

1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane;hydrochloride |

InChI |

InChI=1S/C16H38N6O2.ClH/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1;/h17-22H,1-16H2;1H |

InChI Key |

XAQNHVSBYSBXTE-UHFFFAOYSA-N |

SMILES |

C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl |

Canonical SMILES |

C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl |

Synonyms |

1,13-DIOXA-4,7,10,16,19,22-HEXAAZA-CYCLOTETRACOSANE 6HCL |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.